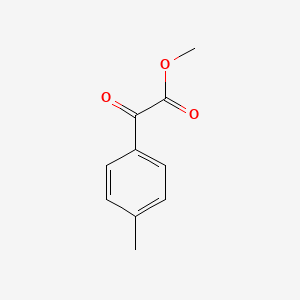

Methyl 2-(4-methylphenyl)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(4-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C10H10O3. It is a derivative of acetic acid and is characterized by the presence of a methyl ester group and a p-tolyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methylphenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the esterification of p-tolylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of p-tolylacetic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This method also yields methyl 2-oxo-2-(p-tolyl)acetate with high efficiency.

Industrial Production Methods

In an industrial setting, the production of methyl 2-oxo-2-(p-tolyl)acetate often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Industrial production methods also focus on minimizing waste and reducing the environmental impact of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form p-tolylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield p-tolylacetaldehyde or p-tolylmethanol, depending on the reducing agent used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

- p-Tolylacetic acid. p-Tolylacetaldehyde or p-tolylmethanol.

Substitution: Various substituted esters or acids depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

Methyl 2-(4-methylphenyl)-2-oxoacetate serves as a crucial building block in the synthesis of various organic compounds. Its structure allows it to participate in diverse chemical reactions, leading to the formation of pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of p-tolylacetic acid and p-tolylacetaldehyde, which are important intermediates in organic synthesis.

Reactivity and Derivatives

The reactivity of this compound enables the formation of various substituted esters or acids depending on the nucleophile employed. This versatility makes it an essential compound for chemists looking to develop new synthetic routes or optimize existing ones.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is often used as a substrate in enzyme-catalyzed reactions. It plays a role in studying enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates and catalyze biochemical reactions.

Potential Therapeutic Properties

Research has indicated that this compound may possess therapeutic properties, warranting investigation as an intermediate in the synthesis of active pharmaceutical ingredients. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for drug development.

Industrial Applications

Production of Fragrances and Flavorings

this compound is utilized in the fragrance and flavoring industries due to its pleasant aromatic properties. It contributes to the formulation of various consumer products, including perfumes and food flavorings, enhancing their sensory attributes.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Description | Key Applications |

|---|---|---|

| This compound | Contains a methyl group on phenyl | Organic synthesis, pharmaceuticals |

| Methyl 2-oxo-2-(o-tolyl)acetate | Ortho-substituted tolyl group | Similar applications |

| Methyl 2-oxo-2-(m-tolyl)acetate | Meta-substituted tolyl group | Similar applications |

| Methyl 2-oxo-2-(p-tolylamino)acetate | Contains an amino group | Potentially different reactivity |

Case Studies

Case Study 1: Synthesis of p-Tolylacetic Acid

A study demonstrated the efficient synthesis of p-tolylacetic acid using this compound as a starting material. The reaction conditions were optimized to maximize yield while minimizing by-products, showcasing the compound's utility in producing valuable intermediates in organic chemistry.

Case Study 2: Enzyme Interaction Studies

In another research project, this compound was employed to investigate its interaction with specific enzymes involved in metabolic pathways. The findings revealed that this compound could act as an effective substrate, contributing to a deeper understanding of enzymatic mechanisms.

Mécanisme D'action

The mechanism of action of methyl 2-oxo-2-(p-tolyl)acetate involves its interaction with various molecular targets and pathways. In biochemical assays, the compound acts as a substrate for enzymes, undergoing transformation to yield specific products. The ester group can be hydrolyzed by esterases, releasing p-tolylacetic acid and methanol. The compound’s reactivity is influenced by the presence of the p-tolyl group, which can participate in aromatic interactions and affect the compound’s overall behavior in chemical reactions.

Comparaison Avec Des Composés Similaires

Methyl 2-(4-methylphenyl)-2-oxoacetate can be compared with other similar compounds such as:

Methyl 2-oxo-2-(o-tolyl)acetate: Similar structure but with the tolyl group in the ortho position.

Methyl 2-oxo-2-(m-tolyl)acetate: Similar structure but with the tolyl group in the meta position.

Methyl 2-oxo-2-(p-tolylamino)acetate: Contains an amino group instead of the ester group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the tolyl group or the presence of different functional groups.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable building block in organic synthesis. The compound’s reactivity and potential therapeutic properties continue to be explored, highlighting its importance in the field of chemistry and beyond.

Activité Biologique

Methyl 2-(4-methylphenyl)-2-oxoacetate, a compound characterized by its unique structure and functional groups, has garnered attention in recent research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is an ester derivative with the molecular formula C11H12O3. The compound features a methyl group and an aromatic ring that significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In a study assessing various derivatives of oxoacetates, it was found that compounds similar to this compound displayed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Ethyl 2-(4-methylphenyl)-2-oxoacetate | Pseudomonas aeruginosa | 12 |

Cytotoxicity Studies

Cytotoxic effects have also been evaluated using human cell lines. A study reported that this compound exhibited moderate cytotoxicity at higher concentrations (IC50 values around 50 µM) against various cancer cell lines, including HeLa and MCF-7 . This suggests potential applications in cancer therapy, although further research is necessary to elucidate the underlying mechanisms.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | % Viability at IC50 |

|---|---|---|

| HeLa | 50 | 40 |

| MCF-7 | 48 | 42 |

| A549 | 55 | 38 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, such as those associated with the citric acid cycle .

Moreover, its structural similarity to other known inhibitors allows for speculation on its mechanism of action. For instance, compounds with similar structures have been shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Case Studies

- Antibacterial Efficacy : A case study published in Thieme Connect explored the synthesis and biological evaluation of various oxoacetates, including this compound. The study demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Research : Another research effort examined the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment resulted in significant cell death, attributed to apoptosis triggered by oxidative stress .

Propriétés

IUPAC Name |

methyl 2-(4-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFZBRICJIHTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.